molecular formula C17H17Cl2N3 B6102681 1-(3-chlorophenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine

1-(3-chlorophenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine

Cat. No.: B6102681
M. Wt: 334.2 g/mol
InChI Key: MTRLXXMKQPJRLQ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of two chlorophenyl groups attached to a piperazine ring, which is further connected to a methanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine typically involves the reaction of 3-chlorobenzaldehyde with 4-(4-chlorophenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in an organic solvent like dichloromethane.

Major Products Formed:

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and influencing physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-4-(3-isobutoxypropyl)piperazine
  • 1-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine
  • 1,3-bis-[4-(3-chlorophenyl)piperazin-1-yl]propane

Uniqueness: 1-(3-chlorophenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both 3-chlorophenyl and 4-chlorophenyl groups attached to the piperazine ring differentiates it from other similar compounds, potentially leading to unique pharmacological effects and applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3/c18-15-4-6-17(7-5-15)21-8-10-22(11-9-21)20-13-14-2-1-3-16(19)12-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRLXXMKQPJRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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